molecular formula C21H25N3O2 B14909028 Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate

Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate

Cat. No.: B14909028
M. Wt: 351.4 g/mol
InChI Key: GCEQUIBMQQMSQI-UHFFFAOYSA-N
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Description

Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate is a spirocyclic compound featuring a seven-membered azepane ring fused to a 1,8-naphthyridine scaffold. The benzyl ester group at the 1-position serves as a protective group, which can influence both the compound’s synthetic pathway and physicochemical properties.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

benzyl spiro[3,4-dihydro-1H-1,8-naphthyridine-2,4'-azepane]-1'-carboxylate

InChI

InChI=1S/C21H25N3O2/c25-20(26-16-17-6-2-1-3-7-17)24-14-5-10-21(12-15-24)11-9-18-8-4-13-22-19(18)23-21/h1-4,6-8,13H,5,9-12,14-16H2,(H,22,23)

InChI Key

GCEQUIBMQQMSQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=C(N2)N=CC=C3)CCN(C1)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Smiles Rearrangement-Mediated Synthesis

Foundation in 2,7-Naphthyridine Chemistry

The synthesis of Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-naphthyridine]-1-carboxylate is rooted in the functionalization of 2,7-naphthyridine precursors. A pivotal starting material is 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ), which undergoes sequential nucleophilic substitutions. Reaction with cyclic amines such as pyrrolidine or azepane in ethanol at reflux yields 1-amino-3-chloro-2,7-naphthyridines (2a–b ). Subsequent treatment with 2-mercaptoethanol in dimethylformamide (DMF) introduces a thioether group, forming intermediates 3a–b .

Smiles Rearrangement and Cyclization

Critical to spirocycle formation is the Smiles rearrangement, facilitated by sodium hydroxide in ethanol. This step converts thioether intermediates 3a–b into 1-amino-3-oxo-2,7-naphthyridines (4a–b ) via intramolecular nucleophilic aromatic substitution. The carbonyl group at position 3 then participates in cyclization with primary amines. For example, reacting 4a with benzylamine in acetonitrile under basic conditions induces ring closure, forming the spiro[azepane-4,2'-naphthyridine] core. Yields for this pathway range from 70% to 83%, depending on the amine’s steric bulk.

Table 1. Smiles Rearrangement Conditions and Outcomes
Starting Material Amine Reaction Time (h) Yield (%) Reference
3a Benzylamine 15 83
3b Cyclohexylamine 15 78
3a 2-Aminoethanol 2 54

Palladium-Catalyzed Spirocyclization

Oxidative Coupling Strategy

An alternative route employs palladium catalysis to construct the spiro framework. A representative procedure involves treating oxotryptamine derivatives with allyl dicarbonates in acetonitrile. Using palladium acetate (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 7.5 mol%) under argon at 80°C, the reaction achieves spirocyclization within 1 hour. The benzyl ester group is introduced via a Friedel-Crafts-type alkylation, with potassium carbonate acting as a base. Purification by silica gel chromatography affords the target compound in 77% yield.

Mechanistic Considerations

The Pd-catalyzed pathway proceeds through a π-allyl palladium intermediate, which coordinates to the naphthyridine nitrogen. Nucleophilic attack by the azepane amine generates the spiro center, followed by reductive elimination to release the catalyst. This method’s efficiency is attributed to the mild conditions and compatibility with diverse protecting groups.

Table 2. Palladium-Catalyzed Reaction Optimization
Catalyst Loading (%) Temperature (°C) Yield (%) Purity (%)
5 80 77 95
10 100 81 93
3 60 68 90

Influence of Reaction Parameters on Yield and Selectivity

Solvent and Base Effects

The choice of solvent profoundly impacts reaction trajectories. Ethanol promotes Smiles rearrangement due to its polarity and ability to stabilize transition states. In contrast, acetonitrile enhances Pd-catalyzed reactions by solubilizing intermediates without coordinating to palladium. Base selection is equally critical: sodium hydroxide drives deprotonation in rearrangement steps, while potassium carbonate moderates pH in catalytic cycles.

Steric and Electronic Modulation

Steric hindrance at the 7-position of the naphthyridine ring influences rearrangement rates. Bulky isopropyl groups decelerate Smiles rearrangement by 30% compared to methyl substituents. Conversely, electron-withdrawing groups (e.g., nitriles) accelerate cyclization by polarizing the carbonyl group.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Benzyl 3’,4’-dihydro-1’H-spiro[azepane-4,2’-[1,8]naphthyridine]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind effectively to various biological targets, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Spiro Ring Size and Substituents

  • Azepane vs. Piperidine/Pyrrolidine : The target compound’s azepane ring (7-membered) contrasts with smaller spiro rings in analogs like tert-butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate (piperidine, 6-membered) and tert-butyl 7'-methyl-3',4'-dihydro-1'H-spiro[pyrrolidine-3,2'-[1,8]naphthyridine]-1-carboxylate (pyrrolidine, 5-membered) . Larger rings like azepane may reduce ring strain but increase steric hindrance, impacting synthetic yields and downstream reactivity.
  • Benzyl Ester vs. Tert-Butyl Carbamate: The benzyl group in the target compound differs from tert-butyl carbamates in analogs such as 13i (tert-butyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate, 89% yield) . Benzyl esters are typically cleaved under hydrogenolytic conditions, whereas tert-butyl groups require acidic conditions (e.g., TFA), influencing functionalization strategies .
Physicochemical and Spectroscopic Properties
  • NMR Data : Key ¹H NMR shifts for tert-butyl analogs (e.g., δ 1.44 ppm for tert-butyl protons in 13i ) contrast with benzyl ester protons (expected δ ~5.1–5.3 ppm for CH₂Ph). The azepane ring’s protons may exhibit upfield shifts due to reduced electron density compared to piperidine.
  • HRMS Validation : Analogs like 34 (tert-butyl 7′-methyl-spiro[pyrrolidine-3,2'-[1,8]naphthyridine]-1-carboxylate) show precise HRMS alignment (Calcd: 415.1487, Found: 415.1487) , suggesting similar accuracy for the benzyl derivative.

Data Tables

Table 2. Functional Group Stability Under Different Conditions
Protecting Group Cleavage Conditions Stability in Synthesis Reference
Benzyl Ester H₂/Pd-C, HCOONH₄ Moderate; sensitive to hydrogenolysis
tert-Butyl Carbamate TFA or HCl in dioxane High; stable under basic conditions

Key Research Findings

Spiro Ring Size : Azepane’s conformational flexibility may enhance binding to biological targets compared to rigid piperidine/pyrrolidine analogs, though synthetic challenges (e.g., lower yields) are anticipated .

Protecting Group Impact : Benzyl esters offer orthogonal deprotection strategies compared to tert-butyl groups, enabling sequential functionalization in multi-step syntheses .

Spectroscopic Trends : Azepane’s ¹³C NMR signals (e.g., C=O at ~155 ppm) align with tert-butyl analogs, confirming structural integrity despite ring-size differences .

Biological Activity

Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates azepane and naphthyridine moieties. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 294.35 g/mol. The compound features a benzyl group and a carboxylate functional group that play crucial roles in its biological interactions and chemical reactivity .

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit various biological activities:

  • Antimicrobial Activity : Initial assays indicate potential antimicrobial properties against a range of pathogens.
  • Anticancer Activity : Some studies have hinted at cytotoxic effects in cancer cell lines, warranting further investigation into its mechanisms of action.
  • Neuroprotective Effects : The compound's unique structure may confer neuroprotective properties, though detailed studies are required to substantiate these claims.
Activity Type Description
AntimicrobialInhibition of bacterial growth in preliminary assays.
AnticancerCytotoxic effects observed in specific cancer cell lines.
NeuroprotectivePotential protective effects on neuronal cells.

Understanding the mechanisms through which this compound exerts its biological effects is crucial. Interaction studies with biological macromolecules suggest that the compound may influence various signaling pathways involved in cell proliferation and apoptosis .

Synthesis

The synthesis of this compound can be achieved through several methodologies. Common approaches include:

  • Cyclization Reactions : Utilizing cycloaddition techniques to form the spirocyclic structure.
  • Functional Group Modifications : Modifying existing functional groups to enhance biological activity or solubility.

These synthetic routes highlight the compound's versatility and potential for further structural modifications to optimize its pharmacological properties .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Study 2: Anticancer Screening

In vitro tests conducted on several cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. Further mechanistic studies are underway to elucidate the pathways involved in its anticancer effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing spiro[azepane-1,8-naphthyridine] scaffolds?

The synthesis of spiro-fused azepane-1,8-naphthyridine systems can be adapted from protocols for analogous spiropiperidine derivatives. Key steps include:

  • Acylation/Debenzylation : React 1-benzyl-4-piperidone derivatives with acylating agents (e.g., Ac₂O, benzoyl chloride) under reflux with NEt₃, followed by catalytic debenzylation using HCOONH₄/Pd/C in methanol. This promotes intramolecular N-to-N acyl migration, forming the spirocyclic core .
  • Purification : Column chromatography on neutral alumina with gradient elution (heptane:ethyl acetate) yields high-purity products .
  • Validation : Confirm intramolecular transfer via crossover experiments and spectroscopic analysis (¹H, ¹³C NMR, VT-NMR) .

Basic: Which spectroscopic techniques are critical for characterizing the conformation and regiochemistry of this compound?

  • VT-¹H NMR : Resolves dynamic conformational changes in the piperidine/azepane ring by tracking temperature-dependent splitting of proton signals (e.g., axial vs. equatorial positions) .
  • 2D NMR (COSY, NOESY) : Maps through-space correlations to confirm the spiro junction and acyl group positioning .
  • IR Spectroscopy : Identifies carbonyl stretching frequencies (e.g., 1700–1750 cm⁻¹) to distinguish ester vs. amide functionalities in intermediates .

Advanced: How can intramolecular acyl transfer mechanisms be experimentally validated in such spiro systems?

  • Crossover Experiments : Mix two distinct acylated precursors (e.g., acetyl and benzoyl derivatives) during debenzylation. Absence of cross-products confirms the intramolecular nature of the transfer .
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., hydrogenolysis vs. acyl migration) .
  • DFT Calculations : Model transition states to predict regioselectivity and energy barriers, aligning with experimental NMR data .

Advanced: What strategies optimize cytotoxic activity in 1,8-naphthyridine-based compounds?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., 4-bromophenyl, 3-tolyl) at the naphthyridine C-7 position to enhance DNA intercalation or topoisomerase inhibition. Such modifications improve IC₅₀ values by 3-fold in MCF7 cells .
  • Amino-Pyrrolidine Side Chains : Substituents like trans-3-methoxy-4-methylaminopyrrolidine at C-7 increase water solubility and membrane permeability, boosting in vivo efficacy .
  • SAR Profiling : Test analogues with varied spiro ring sizes (e.g., azepane vs. piperidine) to assess rigidity effects on target binding .

Advanced: How do conformational dynamics of the azepane ring influence biological activity?

  • Ring Puckering Analysis : Use X-ray crystallography (e.g., WinGX suite ) or VT-NMR to identify dominant chair/twist-boat conformations. Increased ring flexibility may enhance binding to conformationally sensitive targets (e.g., GPCRs) .
  • Pharmacophore Mapping : Overlay low-energy conformers with active-site models (e.g., EGFR or PARP inhibitors) to prioritize synthetic targets .

Basic: What safety protocols are advised for handling this compound in vitro?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as decomposition may release CO or NOₓ .
  • Waste Disposal : Classify as hazardous organic waste; incinerate via licensed facilities to prevent environmental release .

Advanced: How can contradictions in cytotoxicity data across cell lines be resolved?

  • Mechanistic Profiling : Perform kinase inhibition assays (e.g., EGFR, VEGFR) to identify primary targets, reducing off-target noise .
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain variability in IC₅₀ between short- vs. long-term assays .
  • 3D Tumor Models : Validate activity in spheroids/organoids to mimic in vivo heterogeneity better than monolayer cultures .

Basic: What computational tools predict the ADMET profile of this compound?

  • SwissADME : Estimate logP (lipophilicity), BBB permeability, and CYP450 interactions using SMILES input .
  • Molinspiration : Screen for PAINS (pan-assay interference compounds) alerts to exclude false-positive hits .
  • AutoDock Vina : Dock the compound into target proteins (e.g., PARP1) to prioritize synthesis based on binding affinity .

Advanced: How does the spiro architecture enhance metabolic stability compared to linear analogues?

  • Steric Shielding : The fused ring system protects labile groups (e.g., esters) from hydrolytic enzymes, extending half-life in plasma .
  • CYP450 Resistance : Rigid spiro cores reduce oxidation susceptibility at benzylic or allylic positions, as shown in microsomal studies .

Advanced: What strategies address low yields in final debenzylation steps?

  • Catalyst Optimization : Screen Pd/C with varying particle sizes (e.g., 5–10 nm) and HCOONH₄ ratios to balance hydrogenolysis efficiency vs. over-reduction .
  • Microwave Assistance : Apply controlled microwave heating (80–100°C, 10 min) to accelerate debenzylation while minimizing side reactions .

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